molecular formula C9H9NO2S B1267034 3,4-Dimethoxyphenyl isothiocyanate CAS No. 33904-04-0

3,4-Dimethoxyphenyl isothiocyanate

Cat. No.: B1267034
CAS No.: 33904-04-0
M. Wt: 195.24 g/mol
InChI Key: LHPZZVZPOZPDDB-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NO₂S and a molecular weight of 195.238 g/mol . It is characterized by the presence of two methoxy groups attached to a phenyl ring, along with an isothiocyanate functional group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxyphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The interaction between this compound and glutathione S-transferase results in the formation of a conjugate, which is then excreted from the cell. Additionally, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound has been observed to influence various cellular processes. It has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in cell survival and apoptosis. Furthermore, this compound has been reported to affect gene expression by altering the transcriptional activity of certain genes involved in detoxification and stress response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways. For example, the binding of this compound to cysteine residues on proteins can result in the formation of adducts, which can alter the protein’s function and stability. Additionally, this compound can induce the expression of phase II detoxification enzymes through the activation of the Nrf2 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been reported to cause sustained oxidative stress and alterations in cellular metabolism. In in vitro studies, prolonged treatment with this compound has been shown to lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to induce protective effects by activating detoxification pathways and reducing oxidative stress. At high doses, this compound can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to detoxification and oxidative stress. This compound is metabolized by glutathione conjugation, where it forms a conjugate with glutathione through the action of glutathione S-transferase. This conjugate is then excreted from the cell. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes and is also transported by specific transporters, such as the multidrug resistance-associated proteins (MRPs). The distribution of this compound within tissues can be influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been shown to localize to the cytoplasm and the nucleus, where it can interact with various proteins and enzymes. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the localization and activity of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyaniline with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:

  • Dissolve 3,4-dimethoxyaniline in an appropriate solvent, such as dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may also include additional steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction of the isothiocyanate group can yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Thiourea derivatives.

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

3,4-Dimethoxyphenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Medicine: Research has explored its potential as an anticancer agent, given its ability to modify biological macromolecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl isothiocyanate: Similar structure but with only one methoxy group.

    2,4-Dimethoxyphenyl isothiocyanate: Similar structure with methoxy groups at different positions.

    Phenyl isothiocyanate: Lacks methoxy groups, making it less reactive in certain contexts.

Uniqueness

3,4-Dimethoxyphenyl isothiocyanate is unique due to the presence of two methoxy groups at the 3 and 4 positions on the phenyl ring. These groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in both synthetic and biological research.

Properties

IUPAC Name

4-isothiocyanato-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPZZVZPOZPDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187529
Record name 3,4-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33904-04-0
Record name 4-Isothiocyanato-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33904-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033904040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isothiocyanic Acid 3,4-Dimethoxyphenyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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